Infigratinib-d3 -

Infigratinib-d3

Catalog Number: EVT-12510890
CAS Number:
Molecular Formula: C26H31Cl2N7O3
Molecular Weight: 563.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Infigratinib-d3 is a novel compound derived from infigratinib, a small molecule classified as a tyrosine kinase inhibitor. It primarily targets fibroblast growth factor receptors, specifically FGFR1, FGFR2, and FGFR3. Originally developed for the treatment of advanced cholangiocarcinoma, infigratinib has also been explored for pediatric applications in achondroplasia and hypochondroplasia, conditions linked to mutations in the FGFR3 gene. The compound was approved by the United States Food and Drug Administration in May 2021 but was later withdrawn from commercialization due to challenges in distribution and trial enrollment .

Synthesis Analysis

Methods

The synthesis of infigratinib-d3 involves several chemical reactions that modify the original infigratinib structure to incorporate deuterium isotopes. This isotopic labeling is crucial for pharmacokinetic studies and understanding metabolic pathways. The synthetic route typically includes:

  • Formation of the core structure: Utilizing a series of coupling reactions to build the central scaffold characteristic of tyrosine kinase inhibitors.
  • Deuteration: Introducing deuterium at specific positions to create infigratinib-d3. This may involve using deuterated solvents or reagents during various steps of synthesis to ensure proper incorporation.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to confirm the structure and isotopic labeling of the final product.

Molecular Structure Analysis

Structure

Infigratinib-d3 has a complex molecular structure characterized by its formula C26H31Cl2N7O3C_{26}H_{31}Cl_{2}N_{7}O_{3} and a molar mass of approximately 560.48 g/mol. The molecular architecture includes multiple functional groups that facilitate its interaction with fibroblast growth factor receptors.

Data

The compound's three-dimensional structure can be modeled using computational chemistry software, allowing researchers to visualize binding interactions with target receptors at an atomic level. This structural insight is essential for understanding its mechanism of action and optimizing its pharmacological properties.

Chemical Reactions Analysis

Reactions

Infigratinib-d3 undergoes various chemical reactions during its metabolic processing. Key reactions include:

  • Hydrolysis: Breaking down ester bonds which may occur during metabolism.
  • Oxidation: Involving cytochrome P450 enzymes, particularly CYP3A4, which metabolizes a significant portion of infigratinib-d3 into active metabolites such as BHS697 and CQM157.
  • Conjugation: Phase II reactions that may involve glucuronidation or sulfation, further modifying the drug for excretion.

Technical Details

Understanding these reactions is vital for predicting drug interactions and establishing dosing regimens. The kinetics of these metabolic pathways can be influenced by patient-specific factors such as genetic polymorphisms in metabolizing enzymes.

Mechanism of Action

Infigratinib-d3 functions as a pan-fibroblast growth factor receptor inhibitor. By binding to the ATP-binding site of FGFRs, it inhibits autophosphorylation, thereby blocking downstream signaling pathways that promote tumor growth and survival. This action is particularly relevant in cancers where FGFR signaling is aberrant due to mutations or rearrangements.

Process

The inhibition process involves:

  1. Binding: Infigratinib-d3 binds reversibly to the FGFRs.
  2. Blocking Signal Transduction: Prevents activation of downstream effectors involved in cell proliferation and survival.
  3. Induction of Apoptosis: Ultimately leads to programmed cell death in cancer cells dependent on FGFR signaling for survival.

Data

Clinical trials have demonstrated significant antitumor activity in patients with cholangiocarcinoma harboring FGFR2 fusions or mutations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water, which affects formulation strategies.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.

Relevant Data or Analyses

Characterization through techniques such as differential scanning calorimetry (DSC) can provide insights into thermal stability, while X-ray crystallography can elucidate precise molecular arrangements.

Applications

Infigratinib-d3 is primarily investigated for its potential applications in oncology, particularly for treating malignancies associated with dysregulated fibroblast growth factor signaling. Current research focuses on:

  • Clinical Trials: Ongoing studies assessing efficacy and safety profiles in children with achondroplasia.
  • Metabolic Studies: Understanding pharmacokinetics through isotopic labeling enhances insights into drug metabolism and interaction profiles.

Properties

Product Name

Infigratinib-d3

IUPAC Name

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-(trideuteriomethyl)urea

Molecular Formula

C26H31Cl2N7O3

Molecular Weight

563.5 g/mol

InChI

InChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31)/i2D3

InChI Key

QADPYRIHXKWUSV-BMSJAHLVSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl

Isomeric SMILES

[2H]C([2H])([2H])N(C1=NC=NC(=C1)NC2=CC=C(C=C2)N3CCN(CC3)CC)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.